

Comprehensive Guide to Z-Lys(Tos)-ONp: Synthesis, Applications, and Limitations

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Z-Lys(Tos)-Onp
CAS No.:	16879-94-0
Cat. No.:	B612856

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Executive Summary & Compound Identity

Z-Lys(Tos)-ONp is a specialized activated amino acid derivative primarily used as a synthetic building block in peptide chemistry. It allows for the introduction of a Lysine residue with a robust

-tosyl protecting group into a peptide chain.

However, in the context of enzymology and drug development, it is frequently confused with Z-Lys-ONp (where the

-amine is free). The latter is a gold-standard active-site titrant for trypsin-like serine proteases. This guide covers both: the synthetic utility of the Tosyl-protected form and the biological assay applications of the deprotected form.

Feature	Z-Lys(Tos)-ONp	Z-Lys-ONp (Deprotected)
CAS Number	16879-94-0	2179-15-9 (HCl salt)
-Amine Status	Protected (Tosyl) - Neutral/Hydrophobic	Free () - Positively Charged
Primary Application	Peptide Synthesis (Solid/Solution Phase)	Active Site Titration (Trypsin, Plasmin)
Enzyme Interaction	Potential Chymotrypsin substrate (weak)	Highly specific Trypsin substrate

Mechanism of Action

A. Synthetic Mechanism (Peptide Coupling)

Z-Lys(Tos)-ONp functions as an activated ester. The

-nitrophenyl (ONp) group is an electron-withdrawing leaving group, making the carbonyl carbon highly electrophilic.

- Reaction: Aminolysis. The amine group of the growing peptide chain attacks the carbonyl of **Z-Lys(Tos)-ONp**.
- Leaving Group:
 - Nitrophenol is released (yellow color, though irrelevant for synthesis).
- Utility: The Tosyl group on the Lysine side chain is extremely stable to acids (TFA, HCl) and bases, preventing side reactions (branching) during chain elongation.

B. Enzymatic Mechanism (Protease Titration - Z-Lys-ONp)

For the deprotected form (Z-Lys-ONp), the mechanism is acyl-enzyme intermediate formation. This is used to determine the absolute concentration of active enzyme sites, not just relative activity.

- Binding: The positively charged Lysine side chain binds to the S1 specificity pocket (Asp-189 in Trypsin).
- Acylation (Burst Phase): The catalytic Serine-195 attacks the ester.
-Nitrophenol is released rapidly (Burst).[1]
- Deacylation (Rate-Limiting): The acyl-enzyme intermediate hydrolyzes slowly.
- Result: The "burst" of color corresponds 1:1 to the number of active enzyme molecules.

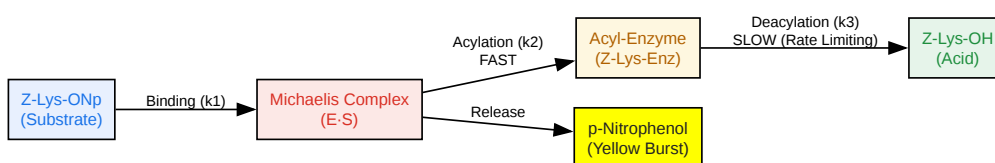


Figure 1: Mechanism of Active Site Titration. The rapid release of p-Nitrophenol ($k_2 \gg k_3$) allows quantification of active sites.

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Comparative Analysis: Alternatives For Enzyme Assays (Serine Proteases)

Reagent	Type	Specificity	Kinetics	Pros/Cons
Z-Lys-ONp	Titrant / Substrate	Trypsin-like	Burst ()	Best for active site quantification. Unstable in alkaline pH (spontaneous hydrolysis).
BAPNA	Chromogenic Substrate	Trypsin-like	Steady-state	Standard for routine activity assays. Low sensitivity. No burst.
NPGB	Titrant	Trypsin/Thrombin	Irreversible Acylation	Standard titrant. Very fast acylation, extremely slow deacylation.
Z-Lys(Tos)-ONp	Substrate (Potential)	Chymotrypsin-like	Slow	Not for Trypsin. Hydrophobic side chain may fit Chymotrypsin pocket.

For Peptide Synthesis[2][3]

Protecting Group	Stability	Removal Conditions	Comparison to Z-Lys(Tos)
Z-Lys(Tos)	High	Sodium/Liquid Ammonia or HF	Hard to remove. Used when side chain must survive strong acids (TFA/HBr).
Z-Lys(Boc)	Medium	TFA (Trifluoroacetic acid)	Easier removal. Standard for Boc chemistry.
Fmoc-Lys(Boc)	Medium	TFA	Standard for Fmoc chemistry.

Applications & Signaling Pathways

While **Z-Lys(Tos)-ONp** is a reagent, the Z-Lys-ONp derivative is critical for mapping signaling pathways involving proteolytic cascades.

Key Pathways Assayed:

- **Coagulation Cascade:** Thrombin (Factor IIa) and Factor Xa are trypsin-like proteases. Z-Lys-ONp is used to quantify their active concentration during drug screening (e.g., testing new anticoagulants).
- **Digestion & Metabolism:** Trypsin activation in the pancreas.
- **Inflammation:** Kallikrein-Kinin pathway activation.

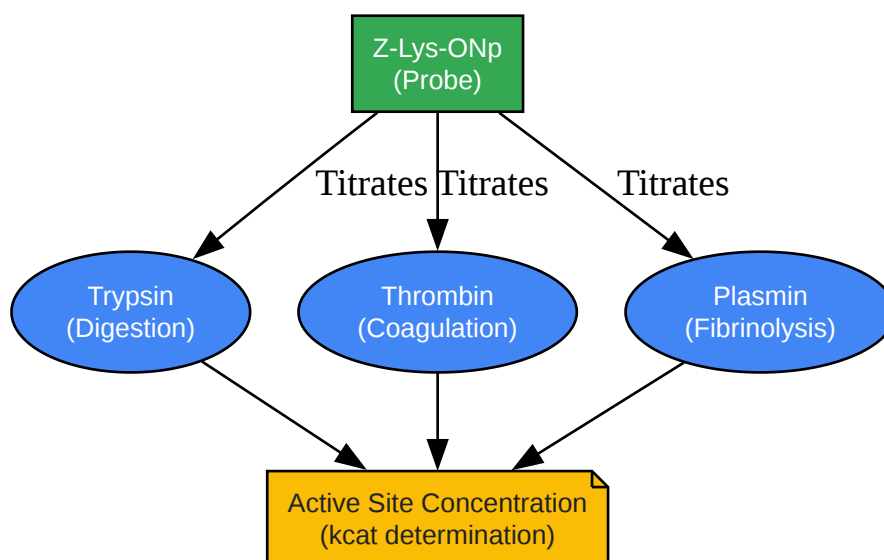


Figure 2: Application of Z-Lys-ONp in Protease Profiling.

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Limitations

Solubility Issues

- **Z-Lys(Tos)-ONp**: Highly hydrophobic. Requires organic solvents (DMF, DMSO, Dioxane) for solubilization. Poor solubility in aqueous buffers limits biological use without co-solvents.
- **Z-Lys-ONp**: Moderately soluble in water/buffer mixtures, but stock solutions should be in 1mM HCl or acetonitrile to prevent hydrolysis.

Spontaneous Hydrolysis

- -Nitrophenyl esters are unstable at pH > 7.0.
- Limitation: Background hydrolysis ("blank rate") must be subtracted from enzymatic rates. High pH assays (pH > 8.5) are difficult due to rapid non-enzymatic breakdown.

Deprotection Difficulty (Synthesis)

- The Tosyl (Tos) group is extremely stable. It requires Sodium in Liquid Ammonia or Anhydrous Hydrogen Fluoride (HF) for removal. These are harsh, hazardous conditions, making **Z-Lys(Tos)-ONp** less popular than Boc/Fmoc alternatives for routine synthesis.

Experimental Protocols

Protocol A: Active Site Titration of Trypsin (Using Z-Lys-ONp)

Use this protocol to determine the % active protein in a commercial Trypsin preparation.

Materials:

- Enzyme: Trypsin (Bovine Pancreas), ~10-50 μM stock in 1 mM HCl.
- Substrate: Z-Lys-ONp (HCl salt). Prepare 10 mM stock in Acetonitrile.
- Buffer: 50 mM Sodium Acetate, pH 5.0 (Low pH slows deacylation, enhancing the burst).

Procedure:

- Blank: Add 20 μL Substrate stock to 980 μL Buffer. Monitor Absorbance at 400 nm () for 2 mins to establish spontaneous hydrolysis rate.
- Reaction: Add 20 μL Substrate stock to 960 μL Buffer.
- Initiate: Add 20 μL Enzyme stock. Mix rapidly (< 2 seconds).
- Monitor: Measure continuously for 5 minutes.
- Analysis:
 - You will see a rapid jump (Burst) followed by a slower linear rate.
 - Extrapolate the linear phase back to Time = 0.
 - The intercept () represents the amount of product released during the initial acylation.
 - Calculation:

- Note:

for p-nitrophenol varies with pH (approx $18,300 \text{ M}^{-1}\text{cm}^{-1}$ at $\text{pH} > 8$, but much lower at $\text{pH} < 5$; ensure you use the extinction coefficient determined at your assay pH).

Protocol B: Peptide Coupling (Using Z-Lys(Tos)-ONp)

Use this protocol to attach Z-Lys(Tos) to a free amine on a peptide chain.

- Dissolve: Dissolve 1.1 equivalents of **Z-Lys(Tos)-ONp** in minimum DMF.
- Mix: Add to the peptide-resin (or free amine in solution) containing 1.0 equivalent of amine.
- Catalyst: Add 1.0 equivalent of HOBt (Hydroxybenzotriazole) to accelerate the reaction (optional but recommended).
- Incubate: Stir at Room Temperature for 2-4 hours.
- Monitor: Check for disappearance of free amine (Kaiser test for solid phase).
- Wash: Wash resin thoroughly with DMF to remove the yellow -nitrophenol byproduct.

References

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- To cite this document: BenchChem. [Comprehensive Guide to Z-Lys(Tos)-ONp: Synthesis, Applications, and Limitations]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612856/docs#comprehensive-guide-to-z-lys-tos-onp-synthesis-applications-and-limitations>]

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